![molecular formula C23H30N4O5S2 B2713642 6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 533906-99-9](/img/structure/B2713642.png)
6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the thieno[2,3-c]pyridine core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the isopropyl and methyl groups: These groups are introduced via alkylation reactions.
Attachment of the morpholinosulfonylbenzamido moiety: This step involves the coupling of the morpholinosulfonylbenzamide with the thieno[2,3-c]pyridine core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of cellular processes involving ATR kinase, such as DNA damage response and repair.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to DNA damage, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The compound exerts its effects primarily by inhibiting ATR kinase, a key protein involved in the cellular response to DNA damage. ATR kinase plays a crucial role in activating DNA repair pathways and maintaining genomic stability. By inhibiting ATR kinase, 6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can disrupt these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents .
類似化合物との比較
Similar Compounds
N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide: Shares structural similarities and also acts as an ATR kinase inhibitor.
Other ATR kinase inhibitors: Such as VE-821 and AZD6738, which have similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness
6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the thieno[2,3-c]pyridine core with the morpholinosulfonylbenzamido moiety provides a unique interaction profile with ATR kinase, potentially leading to improved efficacy and selectivity compared to other inhibitors .
特性
IUPAC Name |
N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S2/c1-15(2)26-9-8-18-19(14-26)33-23(20(18)22(29)24-3)25-21(28)16-4-6-17(7-5-16)34(30,31)27-10-12-32-13-11-27/h4-7,15H,8-14H2,1-3H3,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCRMDRERMCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2713559.png)
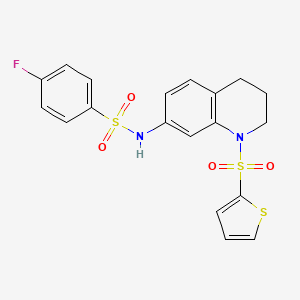
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/new.no-structure.jpg)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)

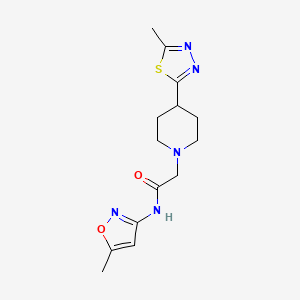

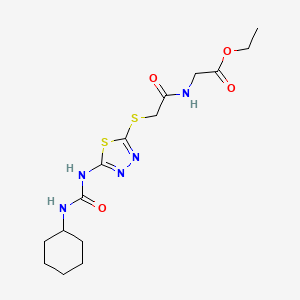
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
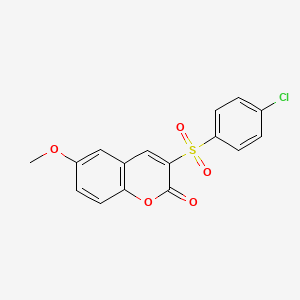
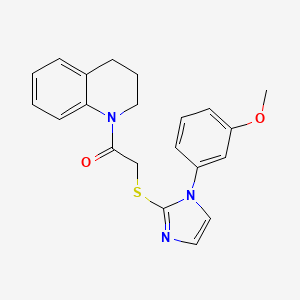
![N-{4-[(difluoromethyl)sulfanyl]phenyl}quinoxaline-6-carboxamide](/img/structure/B2713577.png)
